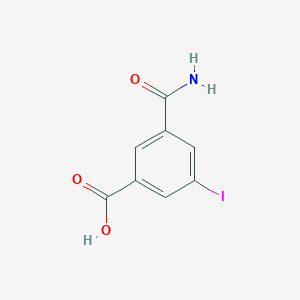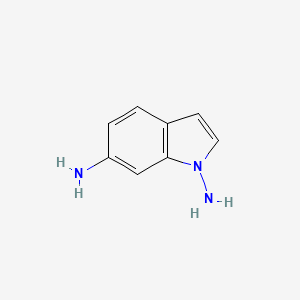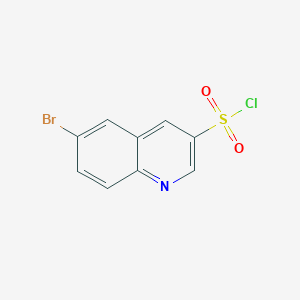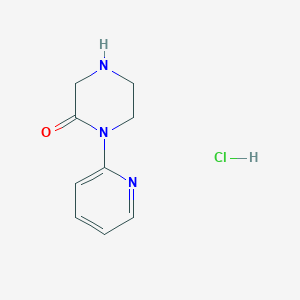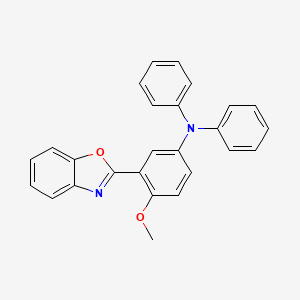
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the aniline moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzoxazole compounds .
科学的研究の応用
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
Compared to similar compounds, 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline exhibits unique photophysical properties, making it highly suitable for applications in optoelectronic devices. Its structural features also contribute to its enhanced biological activity, making it a promising candidate for drug development .
特性
CAS番号 |
661465-89-0 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
InChIキー |
ATNZFNJEOBJQDL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
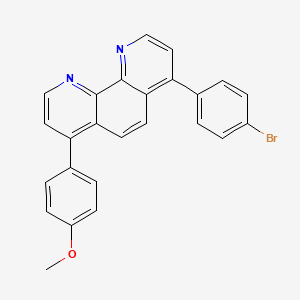
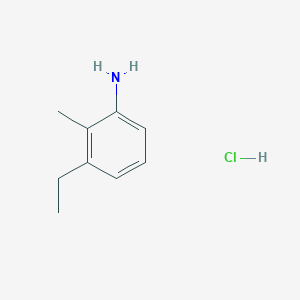

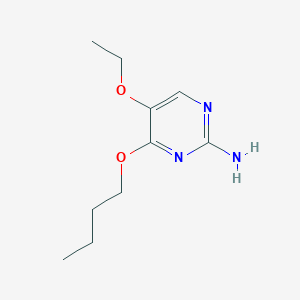
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)
